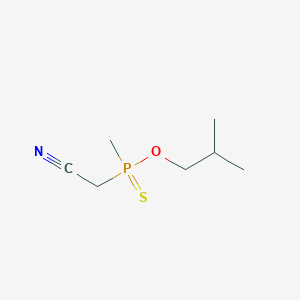
O-isobutyl (cyanomethyl)methylphosphinothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-isobutyl (cyanomethyl)methylphosphinothioate, also known as Tabun, is a chemical warfare agent that was first synthesized in 1936 by German scientists. It is a potent nerve agent that affects the nervous system by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and ultimately leading to paralysis and death.
作用機序
O-isobutyl (cyanomethyl)methylphosphinothioate works by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system. This can lead to a range of symptoms, including muscle twitching, convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
This compound affects both the central and peripheral nervous systems. It causes a range of symptoms, including muscle twitching, convulsions, respiratory failure, and ultimately death. It also affects other organ systems, including the cardiovascular, respiratory, and gastrointestinal systems.
実験室実験の利点と制限
O-isobutyl (cyanomethyl)methylphosphinothioate is a potent nerve agent that can be used to study the nervous system and to develop treatments for nerve agent poisoning. However, due to its toxicity, the use of this compound in lab experiments is strictly regulated and requires strict safety protocols.
将来の方向性
There are several areas of future research for O-isobutyl (cyanomethyl)methylphosphinothioate. One area is the development of new treatments for nerve agent poisoning. Another area is the development of new drugs that target acetylcholinesterase for the treatment of Alzheimer's disease. Additionally, this compound could be used to study the role of acetylcholine in other organ systems, such as the cardiovascular and respiratory systems. Finally, this compound could be used to study the structure and function of other enzymes involved in the breakdown of neurotransmitters, which could lead to the development of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a potent nerve agent that has been extensively studied for its potential use as a chemical warfare agent and as a tool for understanding the nervous system. It works by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and ultimately leading to paralysis and death. While the use of this compound in lab experiments is strictly regulated due to its toxicity, it has the potential to lead to the development of new treatments for nerve agent poisoning and neurological disorders.
合成法
O-isobutyl (cyanomethyl)methylphosphinothioate can be synthesized through a multi-step process involving the reaction of various chemicals such as isobutyl alcohol, cyanogen chloride, and phosphorus trichloride. The final product is a clear, colorless liquid that has a fruity odor. Due to its toxicity, the synthesis of this compound is strictly regulated and is only allowed for research purposes under strict safety protocols.
科学的研究の応用
O-isobutyl (cyanomethyl)methylphosphinothioate has been extensively studied for its potential use as a chemical warfare agent and as a tool for understanding the nervous system. In the field of neuroscience, this compound has been used to study the role of acetylcholine in the nervous system and to develop treatments for nerve agent poisoning. It has also been used to study the structure and function of acetylcholinesterase, which is a target for many drugs used to treat Alzheimer's disease.
特性
IUPAC Name |
2-[methyl(2-methylpropoxy)phosphinothioyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NOPS/c1-7(2)6-9-10(3,11)5-4-8/h7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZIBUJEOAQODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=S)(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

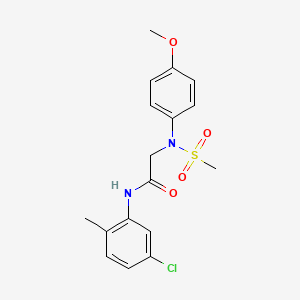

![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)
![2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B5066455.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5066465.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5066475.png)
![N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)
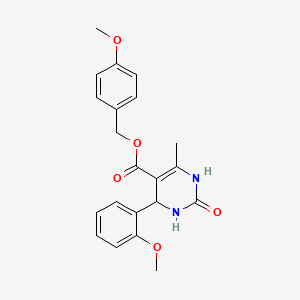
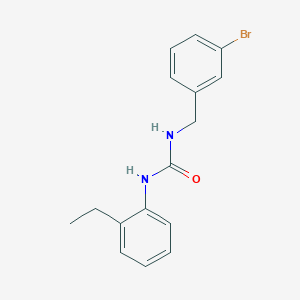
![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)
![N-{[bis(4-methylphenyl)phosphoryl]methyl}-N-butyl-1-butanamine](/img/structure/B5066514.png)

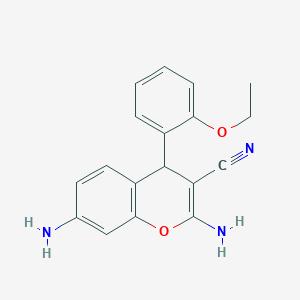
![2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5066532.png)